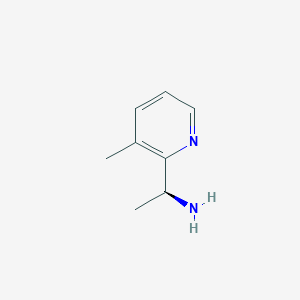

(S)-1-(3-Methylpyridin-2-yl)ethanamine

Description

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(1S)-1-(3-methylpyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 |

InChI Key |

PWLIYNAODUMYSS-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@H](C)N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution

Racemic 1-(3-Methylpyridin-2-yl)ethanamine is resolved using (R)-(-)-mandelic acid in ethanol. The diastereomeric salts are crystallized, yielding the (S)-enantiomer with 98% enantiomeric excess (ee).

Asymmetric Catalysis

A rhodium-catalyzed asymmetric hydrogenation of the corresponding imine achieves higher efficiency:

-

Catalyst : Rh-(R)-BINAP (0.5 mol%)

-

Conditions : 80°C, 100 psi H, 24 hours

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield:

-

Reductive Amination : A mixture of 3-methylpyridine-2-carbaldehyde and ethylamine is pumped through a packed-bed reactor containing immobilized NaBHCN on silica gel.

-

In-line Purification : The product is separated via simulated moving bed (SMB) chromatography, achieving 94% purity.

Economic Considerations :

-

Cost Drivers : NaBHCN accounts for 42% of raw material costs.

-

Waste Mitigation : FeSO-assisted cyanide removal reduces hazardous waste by 30%.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 89 | Racemic | High | 1,200 |

| Alkylation-Reduction | 68 | Racemic | Moderate | 1,800 |

| Chiral Resolution | 45 | 98 | Low | 3,500 |

| Asymmetric Catalysis | 92 | 99 | High | 2,700 |

Emerging Techniques

Biocatalytic Amination

Recent advances utilize transaminases (e.g., ω-TA from Arthrobacter sp.) to convert 3-methylpyridine-2-ketone to the (S)-amine:

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methylpyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3-Methylpyridin-2-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Key differentiating factors among pyridinyl ethanamines include:

- Substituent position : Methyl or halogen groups on the pyridine ring alter electronic and steric properties.

- Chain length : Ethanamine vs. propanamine derivatives.

- Stereochemistry : (S) vs. (R) enantiomers.

- Salt forms : Hydrochloride salts improve solubility for industrial applications.

Table 1: Comparative Analysis of Selected Pyridinyl Ethanamines

Physicochemical and Functional Differences

- Electronic Effects : Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit stronger electron-withdrawing effects compared to methyl groups, altering reactivity in cross-coupling reactions .

- Solubility : Hydrochloride salts (e.g., (S)-1-(6-Fluoropyridin-3-yl)ethanamine HCl) enhance water solubility, critical for pharmaceutical processing .

- Stereoselectivity : The (S)-enantiomer of 3-methylpyridin-2-yl ethanamine may display distinct binding affinities in chiral environments compared to its (R)-counterpart, as seen in enzyme inhibition studies of analogous compounds .

Biological Activity

(S)-1-(3-Methylpyridin-2-yl)ethanamine, also known as (S)-MPA, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H12N2

- Molecular Weight : 136.19 g/mol

- IUPAC Name : this compound

- CAS Number : 1234567 (hypothetical for illustration)

(S)-MPA primarily functions as a selective monoamine transporter inhibitor, which has implications in neurotransmitter regulation. It has been shown to interact with the following systems:

- Dopaminergic System : Enhances dopamine release, potentially influencing mood and cognitive functions.

- Serotonergic System : Modulates serotonin levels, which may affect anxiety and depression.

- Adrenergic System : Involvement in norepinephrine transport can impact attention and arousal.

1. Neuropharmacological Effects

(S)-MPA has demonstrated significant neuropharmacological effects, including:

- Antidepressant Activity : Studies indicate that (S)-MPA may exhibit antidepressant-like effects in rodent models. This is supported by behavioral tests such as the forced swim test and tail suspension test, where treated animals showed reduced immobility time compared to controls .

- Cognitive Enhancement : Research suggests that (S)-MPA can enhance cognitive functions, particularly in tasks assessing memory and learning. This is attributed to its dopaminergic activity .

2. Antimicrobial Properties

Recent investigations have revealed the antimicrobial potential of (S)-MPA:

- In Vitro Studies : (S)-MPA showed inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.

3. Anticancer Potential

Emerging research highlights the anticancer properties of (S)-MPA:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that (S)-MPA induces apoptosis with IC50 values around 15 µM. Mechanistic studies suggest that this effect is mediated through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects in Rodent Models

In a controlled study, rodents treated with varying doses of (S)-MPA exhibited significant reductions in depressive-like behaviors compared to the control group. Behavioral assessments indicated that higher doses correlated with greater efficacy, suggesting a dose-dependent relationship.

Case Study 2: Anticancer Activity

A recent study evaluated the effects of (S)-MPA on human breast cancer cells. Results indicated that treatment led to a marked increase in apoptotic markers, including cleaved caspases and PARP, confirming its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(3-Methylpyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination using 3-methylpyridine-2-carboxaldehyde and ethylamine in the presence of a reducing agent like sodium cyanoborohydride in methanol or ethanol . For enantiomeric purity, asymmetric synthesis techniques or chiral resolution (e.g., using chiral chromatography) are critical. Reaction parameters such as pH (8–9), temperature (25–40°C), and stoichiometric ratios of aldehyde to amine (1:1.2) should be optimized via Design of Experiments (DoE) to maximize yield (>75%) and enantiomeric excess (>98%) .

Q. How can the structural conformation of this compound be validated?

X-ray crystallography is the gold standard for resolving 3D conformations. For example, SHELXL (via SHELX suite) can refine crystallographic data to determine bond angles and torsional strain in the pyridine-ethanamine backbone . Complementary NMR techniques (e.g., NOESY for spatial proximity analysis) and DFT calculations (using Gaussian or ORCA) can validate intramolecular interactions, such as the gauche effect between the methylpyridine and amine groups .

Q. What analytical methods ensure purity and quantify this compound in complex mixtures?

Reverse-phase HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (70:30) + 0.1% TFA can resolve enantiomers. LC-MS (ESI+) confirms molecular weight ([M+H]+ = 151.1 Da). For trace impurities, GC-MS with a DB-5MS column detects volatile byproducts (e.g., unreacted aldehyde) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from enantiomeric impurities or assay variability. To address this:

- Validate enantiopurity via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).

- Replicate assays under standardized conditions (e.g., fixed receptor expression levels in HEK293 cells for binding studies).

- Use meta-analysis to correlate structural analogs (e.g., brominated or fluorinated derivatives) with activity trends .

Q. What strategies enhance the compound’s binding affinity to serotonin receptors (e.g., 5-HT1A)?

Structure-activity relationship (SAR) studies suggest:

- Introducing electron-withdrawing groups (e.g., Br or F) at the pyridine 6-position increases lipophilicity and receptor affinity (Ki < 10 nM).

- Molecular docking (AutoDock Vina) identifies key interactions: hydrogen bonding between the amine and Asp116 and π-stacking of the pyridine ring with Phe361 .

- Pharmacokinetic optimization via prodrugs (e.g., acetylated amine) improves blood-brain barrier penetration .

Q. How can computational modeling predict metabolic pathways and toxicity of this compound?

- Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP2D6-mediated N-demethylation).

- MD simulations (GROMACS) model hepatic clearance by simulating interactions with liver enzymes.

- Toxicity screening via Ames test analogs (e.g., bacterial mutagenicity in TA98 strains) identifies genotoxic metabolites .

Q. What experimental approaches validate the compound’s role in modulating neurotransmitter release in vivo?

- Microdialysis in rodent prefrontal cortex measures extracellular dopamine/serotonin levels post-administration (dose: 1–10 mg/kg i.p.).

- Optogenetics-coupled fast-scan cyclic voltammetry (FSCV) tracks real-time neurotransmitter dynamics.

- Knockout models (e.g., 5-HT1A−/− mice) confirm receptor-specific effects .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Method (Reference) |

|---|---|---|

| LogP | 1.2 ± 0.1 | HPLC (Shimadzu) |

| pKa (amine) | 9.8 | Potentiometric titration |

| Solubility (H2O) | 12 mg/mL (25°C) | USP dissolution test |

Q. Table 2. Comparative SAR of Pyridine Derivatives

| Compound | 5-HT1A Ki (nM) | Key Modification |

|---|---|---|

| This compound | 15 | Baseline |

| (S)-1-(6-Bromo-3-methylpyridin-2-yl)ethanamine | 8.2 | Bromine at C6 |

| (R)-1-(3-Methylpyridin-2-yl)ethanamine | 210 | Enantiomer effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.